
N-(4-Methyl-2-oxo-1,2-dihydrochinolin-7-yl)-9H-xanthen-9-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Xanthatin and has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of Xanthatin is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Xanthatin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects
Xanthatin has been found to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial activity. Xanthatin has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Xanthatin is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, Xanthatin has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Xanthatin. One possible direction is the optimization of the synthesis method to produce Xanthatin with higher purity and yield. Another direction is the exploration of the potential applications of Xanthatin in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, further studies are needed to fully understand the mechanism of action of Xanthatin and to identify potential targets for the development of new drugs and therapies.
Synthesemethoden
The synthesis of Xanthatin involves the reaction of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carbaldehyde with 9H-xanthene-9-carboxylic acid in the presence of a suitable catalyst. This method has been optimized to produce high yields of Xanthatin with good purity.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkung
N-(4-Methyl-2-oxo-1,2-dihydrochinolin-7-yl)-9H-xanthen-9-carboxamid: zeigte vielversprechende entzündungshemmende Wirkungen. Insbesondere zwei Derivate – 2-(4-Methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)chinolin (18a) und 2-(4-Fluorbenzoyl)-3-(3,4,5-trimethoxyphenyl)chinolin (18b) – zeigen eine signifikante Hemmung der Stickstoffmonoxid (NO)-Produktion in LPS-aktivierten murinen J774A.1-Makrophagenzellen. Diese Verbindungen reduzieren auch die Sekretion von pro-inflammatorischen Zytokinen (TNF-α und IL-6), hemmen die iNOS-Expression, unterdrücken die MAPK-Phosphorylierung und dämpfen die NF-κB-Aktivität .
Stoffwechselstörungen
Eine unkontrollierte Produktion von TNF-α und IL-6 kann zu Stoffwechselstörungen wie Typ-2-Diabetes und Atherosklerose führen . Die Untersuchung der Auswirkungen der Verbindung auf diese Erkrankungen ist entscheidend für das Verständnis ihres therapeutischen Potenzials.
Molekular-Docking-Studien
Durch molekulare Docking-Analysen stellten Forscher fest, dass 18b in die Mitte des TNF-α-Dimers passen könnte und hydrophobe Wechselwirkungen mit bestimmten Aminosäuren eingeht. Dieser Einblick liefert wertvolle Informationen für die Medikamentenentwicklung und -optimierung .
Eigenschaften
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-12-22(27)26-19-13-15(10-11-16(14)19)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-13,23H,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBYEVWULCTAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

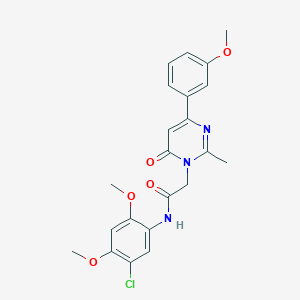
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
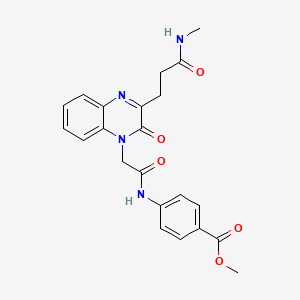
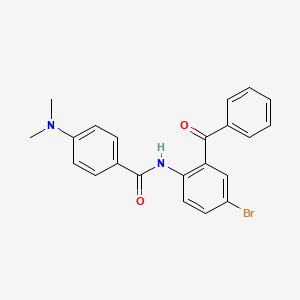
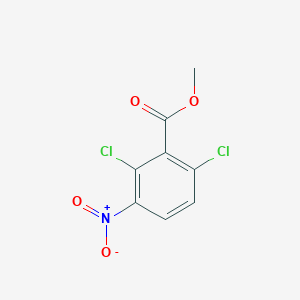
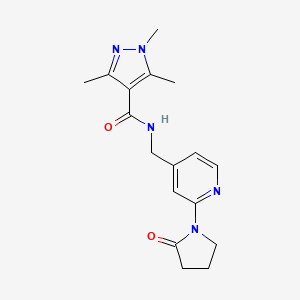
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B2412928.png)

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)

